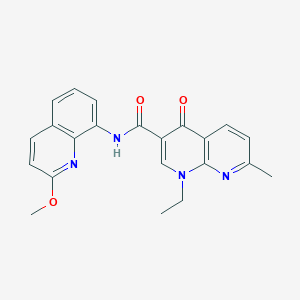

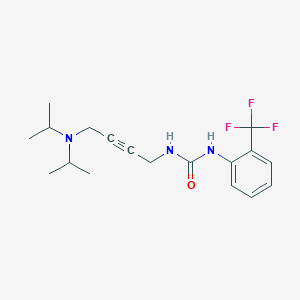

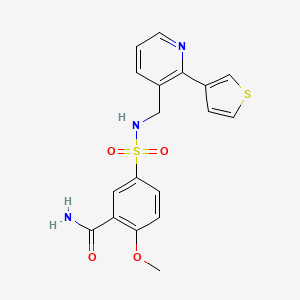

(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzamide derivative with a hydrazine group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the hydrazine group and the triethoxy group attached at specific positions on the benzene ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions. The presence of the hydrazine group could make this compound a potential precursor for the synthesis of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique

Anti-inflammatory Potential

Research suggests that derivatives of benzylidenehydrazinyl compounds can act as anti-inflammatory agents. This particular compound could be explored for its efficacy in reducing inflammation, particularly in conditions like acute lung injury, where controlling inflammation is crucial for patient recovery .

Antioxidant Properties

Compounds with a benzylidenehydrazinyl moiety have shown antioxidant activities. This compound could be investigated for its ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .

Genotoxicity Assessment

The structural similarity of this compound to other benzylidenehydrazinyl derivatives suggests it could be used in genotoxicity studies. These studies are essential for assessing the potential genetic risks associated with new compounds, especially in the context of cancer research .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-4-28-18-12-17(13-19(29-5-2)21(18)30-6-3)22(27)23-15-20(26)25-24-14-16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTAFJIRWSLUSE-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

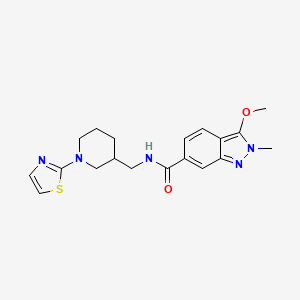

![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)

![2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B2940873.png)

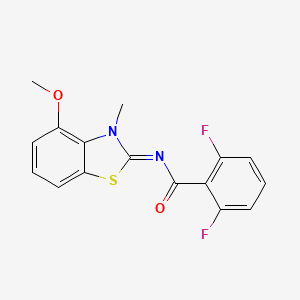

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)